2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide
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Overview
Description
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide is a complex organic compound that features a benzylsulfonyl group, a propanoyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting with the preparation of the benzylsulfonyl and propanoyl intermediates. These intermediates are then reacted with appropriate amines and benzamides under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The benzyl and propanoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines and alcohols.
Scientific Research Applications
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-(benzylsulfanyl)propanoylamino}-N-sec-butylbutanamide
- 2-{3-(benzylsulfanyl)propanoylamino}-N-isobutylbutanamide
Uniqueness
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfonyl group, in particular, provides unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C25H26N2O4S/c1-19-11-13-20(14-12-19)17-26-25(29)22-9-5-6-10-23(22)27-24(28)15-16-32(30,31)18-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
UXXQWKYSIDCTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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